Comparative In Vivo Efficacy in Cisplatin-Resistant Ovarian Cancer Xenograft: And1-IN-1 vs. BZA
And1-IN-1 (CH3) demonstrates superior tumor growth suppression compared to BZA in IGROV1 cisplatin-resistant (CR) xenograft models when combined with cisplatin [1]. The combination of cisplatin (8 mg/kg/day) with And1-IN-1 (20 mg/kg/3 days) produced a statistically significant reduction in tumor burden (p < 0.0001) versus vehicle control [1]. In contrast, the combination of cisplatin with BZA (2 mg/kg/3 days) yielded a less pronounced effect (p < 0.001) despite both compounds being administered intraperitoneally [1].
| Evidence Dimension | In vivo tumor growth inhibition in cisplatin-resistant xenograft (combination with cisplatin) |
|---|---|
| Target Compound Data | And1-IN-1 (CH3) 20 mg/kg/3 days IP + cisplatin 8 mg/kg/day IP; tumor growth suppression with p < 0.0001 vs. control |
| Comparator Or Baseline | BZA 2 mg/kg/3 days IP + cisplatin 8 mg/kg/day IP; tumor growth suppression with p < 0.001 vs. control |
| Quantified Difference | And1-IN-1 combination achieves higher statistical significance threshold (p < 0.0001) than BZA combination (p < 0.001) |
| Conditions | IGROV1 cisplatin-resistant (CR) ovarian cancer xenograft model in mice, 3-week treatment duration, SRB assay and tumor growth curve measurement |
Why This Matters
For researchers procuring compounds to study platinum-resistant ovarian cancer in vivo, And1-IN-1 provides quantitatively superior tumor growth inhibition with cisplatin compared to BZA, a critical differentiator when selecting a chemical probe for preclinical efficacy studies.
- [1] Li J, Zhang Y, Sun J, Chen L, Gou W, Chen CW, et al. Discovery and characterization of potent And-1 inhibitors for cancer treatment. Clin Transl Med. 2021 Dec;11(12):e627. (See Figure 8C-D for And1-IN-1 xenograft data; Figure 8F-G for BZA xenograft data). View Source
